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Compound of Interest

Compound Name: LAS101057

Cat. No.: B1674514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of

LAS101057, a potent and selective A2B adenosine receptor antagonist, in preclinical models of

inflammation. The information compiled is based on published research and is intended to

guide the design and execution of similar studies.

Introduction
LAS101057 is a pyrazine-based antagonist of the A2B adenosine receptor, a G protein-

coupled receptor with a low affinity for the endogenous mediator adenosine.[1] Under

conditions of cellular stress and inflammation, extracellular adenosine levels rise, activating the

A2B receptor. This activation is implicated in the pathophysiology of inflammatory conditions

such as asthma and colitis through the release of pro-inflammatory mediators.[1] LAS101057
has been identified as a clinical development candidate for oral asthma therapy due to its

efficacy in preclinical models.[1][2][3][4]

Mechanism of Action
The A2B adenosine receptor is known to mediate the release of the pro-inflammatory cytokine

Interleukin-6 (IL-6) via a signaling cascade involving cyclic AMP (cAMP) and the cAMP

response element-binding protein (CREB).[1] LAS101057 exerts its anti-inflammatory effects

by blocking the A2B receptor, thereby inhibiting this downstream signaling pathway and

reducing the production of inflammatory cytokines.
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Caption: LAS101057 Mechanism of Action
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Preclinical Efficacy in an Asthma Model
LAS101057 has demonstrated significant efficacy in an ovalbumin (OVA)-sensitized mouse

model, which recapitulates key pathological features of human asthma.[1] Oral administration

of LAS101057 resulted in a reduction of airway hyperresponsiveness (AHR) to methacholine, a

decrease in Th2 cytokine production, and lower levels of OVA-specific IgE.[1][2][3]

Data Presentation
Table 1: In Vitro Activity of LAS101057

Assay Cell Type Agonist
Parameter
Measured

Potency/Effect

A2B Receptor

Binding

CHO cells

(human)
-

Radioligand

Binding
-

A2B Receptor

Binding

CHO cells

(mouse)
-

Radioligand

Binding
-

Functional cAMP

Assay

CHO cells

(human)
NECA cAMP levels -

Functional cAMP

Assay

CHO cells

(mouse)
NECA cAMP levels -

IL-6 Production
Human Dermal

Fibroblasts
NECA IL-6 Release

67% ± 2

inhibition at 100

nM[1]

NECA: 5'-(N-Ethylcarboxamido)adenosine, a potent adenosine receptor agonist.

Table 2: In Vivo Efficacy of LAS101057 in OVA-Sensitized Mice
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Parameter Treatment Group Dose Result

Airway

Hyperresponsiveness

(AHR)

LAS101057 3 mg/kg

Active in preventing

methacholine-induced

AHR[1]

Airway

Hyperresponsiveness

(AHR)

LAS101057 10 mg/kg

Inhibition of AHR to a

level comparable to

dexamethasone (1

mg/kg)[1]

Inflammatory Cells in

BALF
LAS101057 Not specified

Reduction in

inflammatory cell

numbers

Th2 Cytokines (IL-4,

IL-13) in BALF
LAS101057 Not specified

Reduction in cytokine

levels[1][2][3]

γIFN in BALF LAS101057 Not specified
Reduction in cytokine

levels[1]

Mucus Accumulation LAS101057 Not specified
Reduction in mucus

accumulation

OVA-specific IgE

(plasma)
LAS101057 Not specified

Reduction in IgE

levels[1][2][3]

Total IgE and IgG

(plasma)
LAS101057 Not specified

Reduction in IgE and

IgG levels

BALF: Bronchoalveolar Lavage Fluid

Table 3: Pharmacokinetic Properties of LAS101057 in Preclinical Species[1]
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Species Route Dose T½ (h)
CL
(mL/min/k
g)

Vss
(L/kg)

F (%)

Mouse

(BALB/c)
Oral 10 mg/kg - - - -

Dog

(Beagle)
IV 1 mg/kg 4.9 2.6 1.0 -

Dog

(Beagle)
Oral 1 mg/kg - - - 100

Monkey

(Cynomolg

us)

IV 0.5 mg/kg 12.3 2.1 2.1 -

Monkey

(Cynomolg

us)

Oral 1 mg/kg - - - 67

T½: Half-life, CL: Clearance, Vss: Volume of distribution at steady state, F: Bioavailability

Experimental Protocols
In Vitro IL-6 Production Assay
Objective: To assess the ability of LAS101057 to inhibit A2B receptor agonist-induced IL-6

production in human primary dermal fibroblasts.

Materials:

Human primary dermal fibroblasts

Cell culture medium (e.g., DMEM with 10% FBS)

NECA (5'-(N-Ethylcarboxamido)adenosine)

LAS101057
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IL-6 ELISA kit

96-well cell culture plates

Protocol:

Seed human primary dermal fibroblasts in 96-well plates and culture until confluent.

Pre-incubate the cells with varying concentrations of LAS101057 for 30 minutes.

Stimulate the cells with a predetermined concentration of NECA to induce IL-6 production.

Include a vehicle control group (no NECA) and a positive control group (NECA alone).

Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

Collect the cell culture supernatants.

Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA

kit, following the manufacturer's instructions.

Calculate the percentage inhibition of IL-6 production for each concentration of LAS101057
relative to the positive control.

In Vivo Ovalbumin (OVA)-Sensitized Mouse Model of
Allergic Asthma
Objective: To evaluate the in vivo efficacy of LAS101057 in a mouse model of allergic airway

inflammation.
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Caption: OVA-Sensitized Mouse Model Workflow

Materials:
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Female BALB/c mice

Ovalbumin (OVA)

Alum (adjuvant)

Methacholine

LAS101057

Vehicle for LAS101057

Dexamethasone (positive control)

Whole-body plethysmograph

Equipment for bronchoalveolar lavage (BAL)

ELISA kits for cytokines and IgE

Flow cytometer for cell counting and analysis

Protocol:

Sensitization:

On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of OVA emulsified in

alum.

Challenge and Treatment:

On days 21, 22, and 23, challenge the sensitized mice with aerosolized OVA for a defined

period.

Administer LAS101057 orally at the desired doses (e.g., 3 and 10 mg/kg) one hour before

each OVA challenge. Include a vehicle control group and a positive control group (e.g.,

dexamethasone).

Assessment of Airway Hyperresponsiveness (AHR):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1674514?utm_src=pdf-body
https://www.benchchem.com/product/b1674514?utm_src=pdf-body
https://www.benchchem.com/product/b1674514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24 hours after the final OVA challenge, measure AHR to increasing concentrations of

aerosolized methacholine using a whole-body plethysmograph. Record the enhanced

pause (Penh) values.

Collection of Bronchoalveolar Lavage Fluid (BALF) and Blood:

48 hours after the final OVA challenge, euthanize the mice.

Perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of PBS into

the lungs.

Collect blood via cardiac puncture.

Analysis:

BALF:

Determine the total and differential inflammatory cell counts (e.g., eosinophils,

neutrophils, lymphocytes, macrophages) using flow cytometry or cytospin preparations.

Measure the levels of Th2 cytokines (IL-4, IL-13) and γIFN in the BALF supernatant

using ELISA.

Blood:

Separate plasma and measure the levels of OVA-specific IgE, total IgE, and IgG using

ELISA.

Lungs:

Fix the lungs for histological analysis to assess mucus accumulation and inflammatory

cell infiltration.

Selectivity Profile
LAS101057 has demonstrated high selectivity. When tested at a concentration of 10 μM

against a panel of over 340 enzymes, receptors, channels, and transporters, it was found to be

more than 400-fold selective for the A2B adenosine receptor.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1674514?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018059/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Development
A Phase I clinical trial has been conducted to evaluate the safety, tolerability, and

pharmacokinetics of single and multiple ascending oral doses of LAS101057 in healthy male

subjects.[5] The study showed that LAS101057 was rapidly metabolized.[5]

Conclusion
LAS101057 is a potent and selective A2B adenosine receptor antagonist with demonstrated

efficacy in preclinical models of allergic airway inflammation. The provided protocols for in vitro

and in vivo studies serve as a foundation for further investigation into the therapeutic potential

of LAS101057 and other A2B receptor antagonists in inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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